![molecular formula C12H9BN4O5 B14444271 {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid CAS No. 74363-98-7](/img/structure/B14444271.png)
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is a chemical compound known for its unique structure and properties It is composed of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-nitro-2,1,3-benzoxadiazol-5-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid typically involves multiple steps. One common method includes the nitration of 2,1,3-benzoxadiazole to introduce the nitro group, followed by amination to attach the amino group. The final step involves the coupling of the amino-substituted benzoxadiazole with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in Suzuki-Miyaura coupling reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Reduction: Palladium catalysts and bases such as potassium carbonate are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while reduction of the nitro group can yield amino-substituted derivatives.
科学的研究の応用
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which {3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The nitrobenzoxadiazole moiety can participate in electron transfer processes, contributing to its fluorescent properties.
類似化合物との比較
Similar Compounds
Diethyl malonate: Used in similar synthetic applications but lacks the boronic acid group.
Vinyl chloride: Shares some industrial applications but has different chemical properties.
Adapalene related compounds: Used in medicinal chemistry but differ in structure and function.
Uniqueness
{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid is unique due to its combination of a boronic acid group and a nitrobenzoxadiazole moiety
特性
CAS番号 |
74363-98-7 |
|---|---|
分子式 |
C12H9BN4O5 |
分子量 |
300.04 g/mol |
IUPAC名 |
[3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C12H9BN4O5/c18-13(19)7-2-1-3-8(6-7)14-10-5-4-9-11(16-22-15-9)12(10)17(20)21/h1-6,14,18-19H |
InChIキー |
ZIHJJKCIFVJSLG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


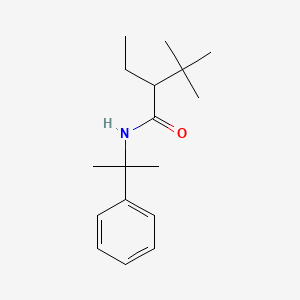
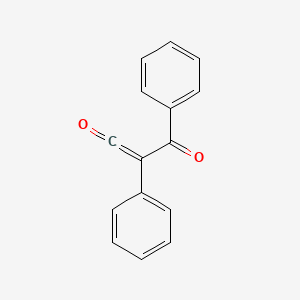

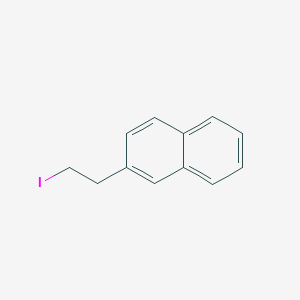
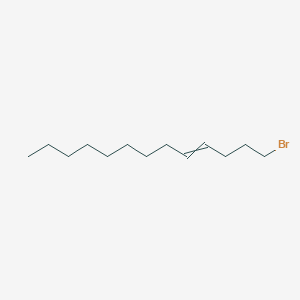
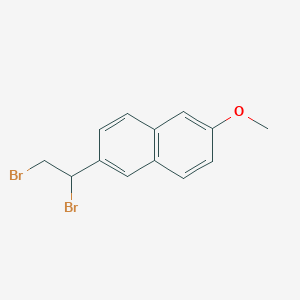
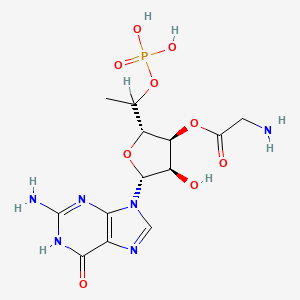
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
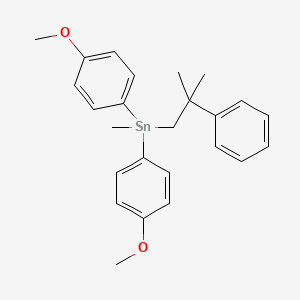
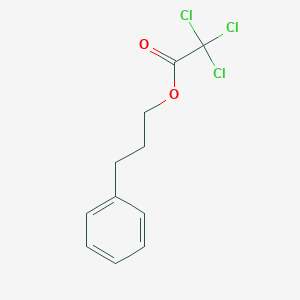
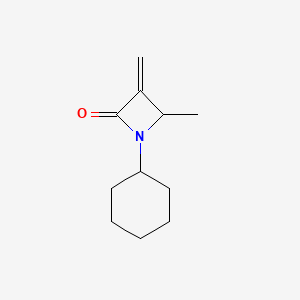
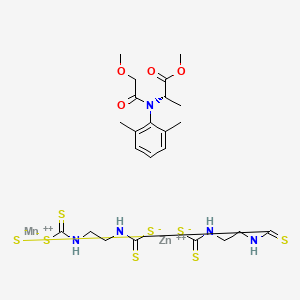
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
